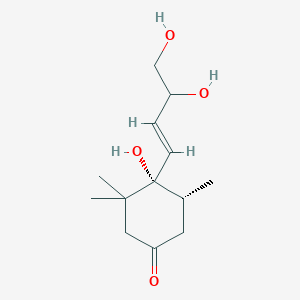

6,9,10-Trihydroxy-7-megastigmen-3-one

Description

Properties

IUPAC Name |

(4S,5R)-4-[(E)-3,4-dihydroxybut-1-enyl]-4-hydroxy-3,3,5-trimethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O4/c1-9-6-11(16)7-12(2,3)13(9,17)5-4-10(15)8-14/h4-5,9-10,14-15,17H,6-8H2,1-3H3/b5-4+/t9-,10?,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIIJTPCHBVBJO-GKKQKQIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(C1(C=CC(CO)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)CC([C@]1(/C=C/C(CO)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"6,9,10-Trihydroxy-7-megastigmen-3-one" natural sources and distribution

Abstract

This document provides a technical overview of the C13 norisoprenoid (megastigmane) known as 6,9,10-Trihydroxy-7-megastigmen-3-one. It details its confirmed and potential natural sources, distribution within those sources, and a generalized methodology for its extraction and isolation based on peer-reviewed literature. While quantitative yield data is scarce, this guide consolidates the current knowledge to support research and development efforts. The biological activities of structurally related co-isolated compounds are also discussed to provide context for potential therapeutic applications.

Introduction

This compound (CAS No: 476682-97-0) is a sesquiterpenoid belonging to the megastigmane class of compounds.[1][2] These C13 norisoprenoids are typically formed from the enzymatic degradation of carotenoids and are known for their structural diversity and significant roles as aroma constituents in various plants.[3] More specifically, the stereoisomer (3S,5R,6S,7E)-3,5,6-trihydroxy-7-megastigmen-9-one has been successfully isolated and characterized from multiple natural sources.[1][3] This guide focuses on the known origins and distribution of this compound, providing a framework for its isolation and further investigation.

Natural Sources and Distribution

The presence of this compound has been confirmed in a limited but diverse range of natural sources. The primary distribution appears to be within the leaves of certain plants, as well as in a unique biological byproduct.

| Natural Source | Species Name | Part(s) of Organism | Confirmation Status | Reference(s) |

| Mangrove Plant | Lumnitzera racemosa | Leaves | Confirmed Isolation | [1] |

| Silkworm Droppings | Bombyx mori | Feces | Confirmed Isolation | [3][4] |

| Mulberry Tree | Morus spp. | Leaves | Implied by GC/MS | [3] |

| Chinese Root | Trigonostemon chinensis | Roots | Reported Isolation |

Key Findings on Distribution:

-

Phyllosphere: The confirmed isolation from the leaves of the mangrove Lumnitzera racemosa and the implied presence in mulberry leaves (the food source for silkworms) suggest the compound is synthesized and stored in the foliar parts of these plants.[1][3]

-

Unique Occurrence: Its isolation from the feces of the silkworm (Bombyx mori) is a notable finding.[3] GC/MS analysis suggests this is a result of the silkworms' diet of mulberry leaves, indicating that the compound passes through the insect's digestive system largely intact.[3]

-

Root System: An early report also identifies the compound in the roots of Trigonostemon chinensis, indicating it may also be present in the subterranean organs of certain plant species.

Currently, there is no quantitative data available in the cited literature regarding the yield or concentration of this compound from these sources.

Experimental Protocols: Extraction and Isolation

While no single publication provides a complete, step-by-step protocol for the specific isolation of this compound, a generalized workflow can be constructed based on the methodologies described in the literature.[1][3] The process involves solvent extraction, liquid-liquid partitioning, and multi-stage column chromatography.

General Extraction and Fractionation

-

Extraction: The source material (e.g., dried and powdered leaves or silkworm droppings) is extracted with 80% aqueous methanol (MeOH) at room temperature.[3] This is a standard procedure for obtaining a broad range of polar and semi-polar secondary metabolites.

-

Solvent Partitioning: The concentrated crude methanol extract is then suspended in water and partitioned successively with solvents of increasing polarity. This typically involves:

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH) The target compound, being a moderately polar sesquiterpenoid, is expected to be enriched in the Ethyl Acetate (EtOAc) fraction.[3]

-

Chromatographic Purification

The bioactive EtOAc fraction is subjected to several rounds of chromatography to isolate the target compound.

-

Silica Gel Column Chromatography: The EtOAc fraction is first separated on a silica gel column. Elution is performed with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

ODS Column Chromatography: Fractions containing the compound of interest are pooled and further purified using Octadecylsilyl (ODS) reverse-phase column chromatography.[3] The mobile phase is typically a gradient of methanol in water, starting with a higher water concentration and gradually increasing the methanol concentration.

-

Final Purification: If necessary, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) can be employed to yield the pure compound.

Structure Elucidation

The identity and structure of the isolated compound are confirmed using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and formula.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the precise chemical structure and stereochemistry.[1][3]

-

Infrared (IR) Spectroscopy: To identify functional groups.[3]

Biological Activity and Signaling Pathways (Contextual)

Direct biological activity studies for this compound have not been reported in the reviewed literature. However, research on co-isolated compounds and related megastigmanes provides valuable context for potential areas of investigation.

-

Anti-inflammatory Potential: Megastigmane glycosides isolated from other plant sources have demonstrated anti-inflammatory properties by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Heme Oxygenase-1 (HO-1) and SIRT1 Activation: In the study on silkworm droppings, two other co-isolated megastigmane sesquiterpenes, (3S,5R,8R)-3,5-dihydroxymegastigma-6,7-dien-9-one and (6R,9R)-9-hydroxy-4-megastigmen-3-one, were found to increase the expression of Heme Oxygenase-1 (HO-1) and SIRT1 in HepG2 and HEK239 cells, respectively.[3]

HO-1 is a critical antioxidant enzyme, and SIRT1 is a protein involved in regulating cellular processes, including inflammation and metabolism. The activation of these pathways by structurally similar compounds suggests that this compound may also possess antioxidant or cytoprotective properties. Further research is required to confirm this hypothesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation of megastigmane sesquiterpenes from the silkworm (Bombyx mori L.) droppings and their promotion activity on HO-1 and SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Megastigmane glycosides from Urena lobata - PubMed [pubmed.ncbi.nlm.nih.gov]

The Uncharted Path: A Technical Guide to the Biosynthesis of 6,9,10-Trihydroxy-7-megastigmen-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,9,10-Trihydroxy-7-megastigmen-3-one is a C13-norisoprenoid, a class of secondary metabolites derived from the oxidative degradation of carotenoids. These compounds are of significant interest due to their diverse biological activities and their contributions to the flavor and aroma profiles of various plants. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established principles of C13-norisoprenoid formation. While the complete, specific pathway for this trihydroxy derivative remains to be fully elucidated, this document synthesizes the current understanding of the key enzymatic steps and precursor molecules involved.

Core Biosynthetic Pathway: From Carotenoids to a Trihydroxy Megastigmane

The biosynthesis of this compound is believed to follow a multi-step enzymatic cascade, commencing with the cleavage of a C40 carotenoid precursor and proceeding through a series of oxidative modifications.

Step 1: Carotenoid Cleavage

The initial and rate-limiting step in the formation of all C13-norisoprenoids is the oxidative cleavage of a C40 carotenoid by a family of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs) . These enzymes exhibit specificity for the double bonds within the carotenoid polyene chain. For the formation of megastigmane-type norisoprenoids, the likely precursors are xanthophylls, such as zeaxanthin or violaxanthin , which possess hydroxyl groups on their β-ionone rings.

The cleavage of a C40 carotenoid, such as zeaxanthin, at the 9,10 and 9',10' positions by a CCD would yield a C13-epoxy-apo-carotenoid intermediate.

Step 2: Formation of the Megastigmane Skeleton

The resulting C13 intermediate undergoes further enzymatic transformations to form the characteristic megastigmane skeleton. This likely involves rearrangements and the formation of the cyclohexenone ring structure.

Step 3: Sequential Hydroxylation and Oxidation

To arrive at the final structure of this compound, the megastigmane backbone undergoes a series of hydroxylation and oxidation reactions. These modifications are likely catalyzed by Cytochrome P450 monooxygenases (CYPs) , a large and diverse family of enzymes known for their role in the functionalization of secondary metabolites. The precise order of these events is yet to be determined, but it is hypothesized to involve:

-

Hydroxylation at C-6, C-9, and C-10: Three separate hydroxylation events introduce the hydroxyl groups at these specific positions. Different CYP enzymes may be responsible for each of these stereo- and regio-specific reactions.

-

Oxidation at C-3: The ketone group at the C-3 position is likely introduced through the oxidation of a hydroxyl precursor by a dehydrogenase enzyme.

Proposed Biosynthetic Pathway Diagram

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the scientific literature regarding the biosynthesis of this compound. The tables below are structured to accommodate future findings.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax (µmol/mg/min) | kcat (s⁻¹) | Source Organism |

| Data Not Available | |||||

Table 2: Metabolite Concentrations in Plant Tissues

| Plant Species | Tissue | Compound | Concentration (µg/g FW) | Developmental Stage | Analytical Method |

| Data Not Available | |||||

Key Experimental Protocols

The elucidation of the biosynthetic pathway of this compound will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments that would be essential for this research.

Identification and Quantification of this compound and its Precursors

Objective: To detect and quantify the target compound and potential intermediates in plant tissues.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

-

Sample Preparation:

-

Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract with a suitable organic solvent (e.g., methanol/dichloromethane mixture) containing an internal standard.

-

Vortex and sonicate the mixture.

-

Centrifuge to pellet debris and collect the supernatant.

-

Concentrate the extract under a stream of nitrogen.

-

Reconstitute the residue in a solvent compatible with the LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the sample onto a reverse-phase C18 column.

-

Use a gradient elution with water and acetonitrile, both containing a small percentage of formic acid to improve ionization.

-

Couple the LC system to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Develop specific MRM transitions for this compound and its putative precursors.

-

Quantify the compounds by comparing their peak areas to a standard curve of authentic standards.

-

In Vitro Enzyme Assays for Carotenoid Cleavage Dioxygenases (CCDs)

Objective: To identify CCDs capable of cleaving C40 carotenoids to produce C13-norisoprenoid precursors.

Methodology:

-

Recombinant Enzyme Production:

-

Clone the candidate CCD gene into an expression vector (e.g., pET vector for E. coli expression).

-

Transform the vector into a suitable E. coli strain.

-

Induce protein expression with IPTG.

-

Lyse the cells and purify the recombinant CCD using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), the purified CCD, and the carotenoid substrate (e.g., zeaxanthin) solubilized with a detergent (e.g., Triton X-100).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the products.

-

Analyze the organic phase by GC-MS or LC-MS to identify the C13 cleavage products.

-

Functional Characterization of Cytochrome P450 Monooxygenases (CYPs)

Objective: To identify CYPs involved in the hydroxylation and oxidation of the megastigmane backbone.

Methodology: Yeast Microsome Expression System

-

Yeast Expression:

-

Clone the candidate CYP gene and a cytochrome P450 reductase (CPR) gene into a yeast expression vector.

-

Transform the vector into a suitable yeast strain (e.g., Saccharomyces cerevisiae).

-

Grow the yeast culture and induce protein expression.

-

-

Microsome Isolation:

-

Harvest the yeast cells and spheroplast them to remove the cell wall.

-

Lyse the spheroplasts and perform differential centrifugation to isolate the microsomal fraction containing the expressed CYP and CPR.

-

-

In Vitro Assay:

-

Prepare a reaction mixture containing the isolated microsomes, a buffer, NADPH as a cofactor, and the putative megastigmane substrate.

-

Incubate the reaction and then extract the products with an organic solvent.

-

Analyze the products by LC-MS/MS or GC-MS to identify hydroxylated and oxidized derivatives.

-

Experimental Workflow Diagram

Physical and chemical properties of "6,9,10-Trihydroxy-7-megastigmen-3-one"

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,9,10-Trihydroxy-7-megastigmen-3-one is a naturally occurring sesquiterpenoid belonging to the megastigmane class.[1][2][3][4] First identified in Trigonostemon chinensis Merr, this compound is of growing interest to the scientific community due to the established bioactive properties of related megastigmane sesquiterpenoids, which include anti-inflammatory, anti-complementary, and cytokine-modulating effects.[3][5] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation and the evaluation of its potential biological activities. Furthermore, a putative signaling pathway is presented, offering a framework for future mechanistic studies.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. Data is compiled from various chemical databases and predictive models.

Identification and Molecular Structure

| Property | Value | Source |

| IUPAC Name | (4S,5R)-4-[(1E)-3,4-dihydroxy-1-buten-1-yl]-4-hydroxy-3,3,5-trimethylcyclohexanone | [1] |

| CAS Number | 476682-97-0 | [1][2] |

| Molecular Formula | C₁₃H₂₂O₄ | [1][2] |

| Molecular Weight | 242.31 g/mol | [2] |

| Canonical SMILES | CC1C(C(=O)CC(C1)(C)O)/C=C/C(CO)O | |

| InChI Key | InChI=1S/C13H22O4/c1-9-6-11(16)7-12(2,3)13(9,17)5-4-10(15)8-14/h4-5,9-10,14-15,17H,6-8H2,1-3H3/b5-4+/t9-,10?,13+/m1/s1 |

Physical and Chemical Data

| Property | Value | Notes | Source |

| Physical State | Predicted to be an oil or solid. | A related isomer is a solid. | [1] |

| Melting Point | 68-69 °C | Data for the related isomer (3S,5R,6R,7E)-3,5,6-Trihydroxy-7-megastigmen-9-one. | [6][7] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). | ||

| Relative Density | 1.184 g/cm³ (Predicted) | [2] | |

| XLogP3-AA | -0.2 (Predicted) | A measure of lipophilicity. | [1] |

| Hydrogen Bond Donors | 3 (Predicted) | [1] | |

| Hydrogen Bond Acceptors | 4 (Predicted) | [1] | |

| Topological Polar Surface Area | 77.8 Ų (Predicted) | [1] |

Experimental Protocols

Isolation and Purification of Megastigmane Sesquiterpenoids from Plant Material

This protocol is a representative example for the isolation of megastigmane sesquiterpenoids and may require optimization for specific plant matrices.

Caption: General workflow for the isolation and purification of this compound.

-

Extraction: The air-dried and powdered plant material (e.g., roots) is extracted with 80% aqueous methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[8]

-

Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which is likely to contain the sesquiterpenoids, is collected and concentrated.[8]

-

Chromatography:

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of hexane-ethyl acetate to separate fractions based on polarity.[8]

-

ODS Column Chromatography: Fractions containing compounds of interest are further purified using octadecylsilyl (ODS) column chromatography with a methanol-water gradient.[8]

-

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on an ODS column to yield the pure this compound.[8]

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Evaluation of Anti-Inflammatory Activity

This protocol describes a common in vitro assay to assess the anti-inflammatory potential of a compound by measuring its effect on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

References

- 1. Frontiers | C13 Megastigmane Derivatives From Epipremnum pinnatum: β-Damascenone Inhibits the Expression of Pro-Inflammatory Cytokines and Leukocyte Adhesion Molecules as Well as NF-κB Signaling [frontiersin.org]

- 2. Boldine | CAS:476-70-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Dehydrocostus lactone | CAS:477-43-0 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Megastigmane sesquiterpenoids from the pericarps of Trichosanthes kirilowii and their anti-complementary and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Chelidonine | CAS:476-32-4 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

"6,9,10-Trihydroxy-7-megastigmen-3-one" discovery and history

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,9,10-Trihydroxy-7-megastigmen-3-one is a naturally occurring megastigmane sesquiterpenoid. First identified from the roots of the plant Trigonostemon chinensis Merr., this compound belongs to a class of C13-norisoprenoids derived from the oxidative degradation of carotenoids. While the specific biological activities and signaling pathways of this compound are not extensively documented in publicly available literature, related megastigmane derivatives have demonstrated a range of biological effects, including anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive summary of the available information on the discovery, chemical properties, and biosynthetic origin of this compound, and outlines the general experimental protocols for the isolation and characterization of similar natural products.

Introduction

Megastigmane sesquiterpenoids are a diverse group of C13-norisoprenoids that are widely distributed in the plant kingdom. These compounds are formed through the enzymatic cleavage of carotenoids by carotenoid cleavage dioxygenases (CCDs). This compound is a member of this family, characterized by a hydroxylated cyclohexanone core with a substituted butenone side chain. Its discovery is linked to phytochemical investigations of Trigonostemon chinensis, a plant utilized in traditional medicine.

Discovery and History

Chemical Properties and Data

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₃H₂₂O₄ | [2][3] |

| Molecular Weight | 242.31 g/mol | [2] |

| CAS Number | 476682-97-0 | [2] |

| Class | Sesquiterpenoid, Megastigmane | [3] |

| Synonyms | (4S,5R)-4-[(1E)-3,4-dihydroxy-1-buten-1-yl]-4-hydroxy-3,3,5-trimethylcyclohexanone |

Spectroscopic Data:

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, MS) for this compound is not available in the reviewed public literature. The characterization of this compound would have relied on a combination of these techniques to elucidate its complex structure.

Experimental Protocols

While the specific protocol for the isolation of this compound from Trigonostemon chinensis is not detailed in the available literature, a general methodology for the extraction and purification of megastigmane sesquiterpenoids from plant material is outlined below. This protocol is a composite based on standard phytochemical techniques.

4.1 General Isolation and Purification Workflow

4.1.1. Extraction

-

Air-dry and powder the plant material (e.g., roots).

-

Extract the powdered material exhaustively with a polar solvent such as methanol or ethanol at room temperature.

-

Concentrate the resulting extract under reduced pressure to yield a crude extract.

4.1.2. Solvent-Solvent Partitioning

-

Suspend the crude extract in water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Monitor the fractions for the presence of the target compound using techniques like Thin Layer Chromatography (TLC). Megastigmane sesquiterpenoids are typically found in the ethyl acetate or n-butanol fractions.

4.1.3. Chromatographic Purification

-

Subject the active fraction to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol.

-

Collect fractions and analyze by TLC to pool those containing the compound of interest.

-

Further purify the pooled fractions using size-exclusion chromatography (e.g., Sephadex LH-20) and/or preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) to obtain the pure compound.

4.2. Structure Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the carbon skeleton and the connectivity of protons and carbons, as well as the stereochemistry of the molecule.

Biosynthesis

Megastigmane sesquiterpenoids are not synthesized through the typical mevalonate or MEP pathways that produce other sesquiterpenoids. Instead, they are considered apocarotenoids, which are products of the oxidative cleavage of carotenoids.

5.1. Carotenoid Cleavage Pathway

The biosynthesis is initiated by the action of Carotenoid Cleavage Dioxygenases (CCDs) on C40 carotenoid substrates. These enzymes catalyze the cleavage of specific double bonds in the carotenoid backbone, leading to the formation of various apocarotenoids, including the C13 skeleton of megastigmanes. Subsequent enzymatic modifications, such as hydroxylations, reductions, and isomerizations, lead to the diverse array of megastigmane structures observed in nature, including this compound.

Biological Activity and Signaling Pathways

Specific studies on the biological activity and associated signaling pathways of this compound are not well-documented in the available scientific literature. However, other megastigmane sesquiterpenoids isolated from various plant sources have been reported to exhibit a range of biological activities, including:

-

Anti-inflammatory effects: Some megastigmanes have been shown to inhibit the production of pro-inflammatory mediators.

-

Antioxidant activity: The structural features of some megastigmanes may contribute to free radical scavenging.

-

Cytotoxicity: Certain megastigmane derivatives have demonstrated cytotoxic effects against various cancer cell lines.

Further research is necessary to determine if this compound possesses similar activities and to elucidate the underlying molecular mechanisms and signaling pathways involved.

Conclusion

This compound is a structurally interesting natural product with a likely biosynthetic origin from carotenoid metabolism. While its discovery from Trigonostemon chinensis has been noted, a significant gap exists in the publicly accessible literature regarding its detailed biological activities and the specific experimental protocols for its isolation and characterization. This technical guide provides a foundational understanding of this compound based on the available data and general principles of natural product chemistry. Further investigation into this and related megastigmane sesquiterpenoids could unveil novel therapeutic agents and provide deeper insights into the chemical diversity and biological roles of plant-derived natural products.

References

Spectroscopic and Structural Elucidation of 6,9,10-Trihydroxy-7-megastigmen-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product 6,9,10-Trihydroxy-7-megastigmen-3-one (CAS No: 476682-97-0). Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document presents a combination of predicted data, analysis of its key structural features, and experimental data from a closely related isomer. This guide also outlines standardized experimental protocols for the acquisition of such data and a generalized workflow for the spectroscopic identification of natural products.

Chemical and Physical Properties

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H22O4 | [1][2][3] |

| Molecular Weight | 242.31 g/mol | [1][2] |

| Appearance | Oil | [1] |

| CAS Number | 476682-97-0 | [1][2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| Data Not Available | Data Not Available |

| (Note: Specific predicted chemical shifts are not available in the provided search results. Researchers should utilize NMR prediction software for detailed assignments.) | (Note: Specific predicted chemical shifts are not available in the provided search results. Researchers should utilize NMR prediction software for detailed assignments.) |

Infrared (IR) Spectroscopy

Experimental IR data for this compound is not available. However, based on its functional groups (hydroxyl, ketone, and alkene), the following characteristic absorption bands can be expected.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | 3500-3200 | Strong, Broad |

| C=O (Ketone) | 1715-1680 | Strong |

| C=C (Alkene) | 1680-1640 | Medium |

| C-O (Alcohol) | 1260-1000 | Strong |

Mass Spectrometry (MS)

While experimental mass spectrometry data for this compound is not available, data for its isomer, (3S,5R,6R,7E)-3,5,6-Trihydroxy-7-megastigmen-9-one (a compound with the same molecular formula and weight), provides a useful reference.[4]

Table 4: LC-MS Data for the Isomer (3S,5R,6R,7E)-3,5,6-Trihydroxy-7-megastigmen-9-one [4]

| Parameter | Value |

| Precursor Ion | [M-H₂O+H]⁺ |

| Precursor m/z | 225.148 |

| Top 5 Peaks (m/z) | Relative Intensity (%) |

| 123.080582 | 100 |

| 99.043541 | 98.92 |

| 107.085098 | 84.70 |

| 71.048737 | 81.57 |

| 91.054756 | 78.88 |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a natural product like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-240 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

-

2D NMR (Optional but Recommended): Acquire 2D NMR spectra such as COSY, HSQC, and HMBC to aid in complete structural elucidation and assignment of proton and carbon signals.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (for oils): Place a drop of the neat oil between two KBr or NaCl plates.

-

Thin Film (for solids): Dissolve the sample in a volatile solvent, deposit it on a KBr or NaCl plate, and allow the solvent to evaporate.

-

KBr Pellet (for solids): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the KBr pellet holder.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

Instrumentation: Employ a mass spectrometer, often coupled with a chromatographic system like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS). Common ionization techniques include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Full Scan Mode: Acquire a full scan mass spectrum to determine the molecular weight and identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

MS/MS (Tandem MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. This data is crucial for structural elucidation.

-

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a natural product.

Caption: A generalized workflow for the isolation and structural elucidation of natural products using spectroscopic techniques.

References

6,9,10-Trihydroxy-7-megastigmen-3-one: A Literature Review and Survey

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6,9,10-Trihydroxy-7-megastigmen-3-one is a sesquiterpenoid compound that has been isolated from the roots of Trigonostemon chinensis Merr.[1] As a member of the megastigmane class of sesquiterpenoids, it possesses a characteristic 13-carbon skeleton. While the genus Trigonostemon is known for producing a rich diversity of bioactive compounds, including diterpenoids and alkaloids with antimicrobial and cytotoxic activities, specific research on the biological effects and pharmacological potential of this compound is not extensively documented in publicly available scientific literature. This guide aims to synthesize the currently available information on this compound and to provide a framework for future research by detailing related experimental methodologies and highlighting areas where further investigation is needed.

Physicochemical Data

A summary of the physical and chemical properties of this compound is presented below. This information is primarily sourced from chemical databases and supplier information, as detailed experimental characterization is not available in peer-reviewed literature.

| Property | Value | Source |

| CAS Number | 476682-97-0 | [1] |

| Molecular Formula | C₁₃H₂₂O₄ | [1] |

| Molecular Weight | 242.31 g/mol | [1] |

| Appearance | Oil | N/A |

| Solubility | No data available | N/A |

| Optical Rotation | No data available | N/A |

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry are essential for the structural elucidation and confirmation of natural products. Unfortunately, the original research article reporting the isolation and characterization of this compound, which would contain this data, could not be retrieved. This represents a significant gap in the publicly accessible scientific literature.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are not available in the current body of scientific literature. However, a general workflow for the isolation of natural products from plant material can be described.

General Isolation Workflow for Plant-Derived Natural Products

Caption: Generalized workflow for the isolation of natural products from plant sources.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activities or the signaling pathways modulated by this compound. Research on other compounds from Trigonostemon species has revealed potent antimicrobial and cytotoxic effects, primarily attributed to diterpenoids. This suggests that the bioactivity of this compound warrants investigation.

Hypothetical Signaling Pathway Investigation

Should this compound be investigated for anticancer properties, a potential experimental workflow to identify its mechanism of action is outlined below.

Caption: A potential workflow for investigating the anticancer activity and signaling pathways of a novel compound.

Conclusion and Future Directions

This compound remains a poorly characterized natural product. While its basic chemical identity is known, a significant void exists in the scientific literature concerning its biological properties and the experimental details of its isolation and characterization. The lack of this foundational data hinders its potential for further research and development in areas such as drug discovery.

Future research should prioritize the following:

-

Re-isolation and full spectroscopic characterization: A detailed report of its NMR, MS, and IR data is crucial for the scientific community.

-

Biological screening: A broad-based screening of its biological activities, including but not limited to, cytotoxic, antimicrobial, anti-inflammatory, and antiviral assays, is warranted.

-

Synthesis: The development of a synthetic route would enable the production of larger quantities for in-depth biological studies and the generation of analogues for structure-activity relationship (SAR) studies.

The information presented in this guide is based on the limited data currently available. It is intended to serve as a starting point for researchers and to highlight the need for further investigation into this potentially valuable natural product.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Extraction of 6,9,10-Trihydroxy-7-megastigmen-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,9,10-Trihydroxy-7-megastigmen-3-one is a sesquiterpenoid of interest for its potential biological activities. This C13-norisoprenoid has been identified in various natural sources, including the roots of Trigonostemon chinensis Merr. and mulberry leaves. As a member of the megastigmane class of compounds, it is a subject of research in natural product chemistry and drug discovery. Megastigmane sesquiterpenoids, in general, have been reported to possess a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. The anti-inflammatory properties of many sesquiterpenoids are attributed to their ability to modulate key signaling pathways such as NF-κB, MAPK, and STAT.

This document provides detailed protocols for the extraction and isolation of this compound from plant material, based on established phytochemical methodologies. It also includes visualizations of relevant signaling pathways that may be modulated by this class of compounds.

Data Presentation

Table 1: Summary of a Representative Extraction and Fractionation Scheme

| Step | Parameter | Value/Description | Expected Outcome |

| Extraction | Starting Material | Dried and powdered roots of Trigonostemon chinensis | 1 kg |

| Solvent | 80% aqueous Methanol (MeOH) | Exhaustive extraction of polar and semi-polar compounds | |

| Extraction Method | Maceration with sonication | Enhanced extraction efficiency | |

| Solvent to Sample Ratio | 10:1 (v/w) | ~10 L of solvent per extraction cycle | |

| Number of Extractions | 3 | Maximized yield of crude extract | |

| Fractionation | Crude Extract Weight | ~50 g (estimated) | Dark, viscous residue |

| Partitioning Solvents | n-Hexane, Ethyl acetate (EtOAc), n-Butanol (n-BuOH) | Separation into fractions of varying polarity | |

| EtOAc Fraction Yield | ~10 g (estimated) | Enrichment of sesquiterpenoids |

Table 2: Representative Chromatographic Purification Parameters

| Chromatography Stage | Stationary Phase | Mobile Phase (Elution Gradient) | Fraction Collection | Target Compound Location |

| Silica Gel Column | Silica Gel (200-300 mesh) | Hexane:EtOAc (gradient from 100:0 to 0:100) | 250 mL per fraction | Mid-to-high polarity fractions |

| ODS Column | Octadecylsilyl (ODS) silica gel | Methanol:Water (gradient from 20:80 to 100:0) | 100 mL per fraction | Fractions with intermediate hydrophobicity |

| Preparative HPLC | C18 column (e.g., 10 µm, 250 x 20 mm) | Acetonitrile:Water (isocratic or gradient) | 5 mL per fraction | Fractions corresponding to the peak of the target compound |

Experimental Protocols

Protocol 1: Extraction and Liquid-Liquid Partitioning

This protocol describes a general method for obtaining a crude extract enriched with sesquiterpenoids from plant material.

1. Plant Material Preparation:

-

Air-dry the roots of Trigonostemon chinensis in a well-ventilated area, protected from direct sunlight.

-

Grind the dried roots into a coarse powder (approximately 1-2 mm particle size).

2. Extraction:

-

Macerate 1 kg of the powdered plant material in 10 L of 80% aqueous methanol at room temperature for 24 hours.

-

Enhance the extraction process by sonicating the mixture for 1 hour at the beginning of the maceration period.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue two more times with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.

3. Liquid-Liquid Partitioning:

-

Suspend the crude methanol extract (e.g., 50 g) in 500 mL of distilled water.

-

Transfer the aqueous suspension to a 2 L separatory funnel.

-

Perform successive partitioning with solvents of increasing polarity:

-

First, partition three times with n-hexane (3 x 500 mL) to remove non-polar compounds. Combine and concentrate the n-hexane fractions separately.

-

Next, partition the remaining aqueous layer three times with ethyl acetate (3 x 500 mL). Combine the EtOAc fractions. This fraction is expected to contain the target sesquiterpenoids.

-

Finally, partition the aqueous layer three times with n-butanol (3 x 500 mL). Combine and concentrate the n-BuOH fractions.

-

-

Concentrate the ethyl acetate fraction to dryness under reduced pressure to yield the enriched sesquiterpenoid fraction.

Protocol 2: Chromatographic Isolation and Purification

This protocol outlines a multi-step chromatographic procedure for the isolation of this compound from the enriched ethyl acetate fraction.

1. Silica Gel Column Chromatography:

-

Prepare a silica gel (200-300 mesh) column (e.g., 5 cm diameter, 60 cm length) packed in n-hexane.

-

Dissolve the dried ethyl acetate fraction (e.g., 10 g) in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry the silica gel and load it onto the top of the column.

-

Elute the column with a stepwise gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate (e.g., 95:5, 90:10, 80:20, 50:50, 20:80, 0:100 v/v).

-

Collect fractions (e.g., 250 mL each) and monitor their composition by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., Hexane:EtOAc 1:1) and visualizing with a suitable staining reagent (e.g., vanillin-sulfuric acid).

-

Combine fractions containing the compound of interest based on TLC analysis.

2. Octadecylsilyl (ODS) Column Chromatography:

-

Further purify the combined fractions from the silica gel column using a reversed-phase ODS column.

-

Pack the ODS material in methanol:water (e.g., 20:80).

-

Dissolve the semi-purified fraction in a minimal amount of methanol and load it onto the column.

-

Elute with a stepwise gradient of methanol in water, increasing the methanol concentration (e.g., 20%, 40%, 60%, 80%, 100%).

-

Collect fractions and analyze by TLC or HPLC to identify those containing the target compound.

3. Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification, subject the fractions containing this compound to preparative HPLC.

-

Utilize a C18 reversed-phase column with a suitable mobile phase, such as a mixture of acetonitrile and water, under isocratic or gradient conditions.

-

Monitor the elution profile with a UV detector (e.g., at 210 nm).

-

Collect the peak corresponding to the target compound.

-

Verify the purity and identity of the isolated compound using analytical techniques such as LC-MS and NMR spectroscopy.

Visualizations

Experimental Workflow

Caption: General workflow for the isolation of this compound.

Potential Signaling Pathways Modulated by Sesquiterpenoids

Sesquiterpenoids have been reported to exert anti-inflammatory effects by inhibiting key signaling pathways. The following diagrams illustrate simplified versions of these pathways.

Caption: Simplified NF-κB signaling pathway and potential inhibition by sesquiterpenoids.

Application Note: Chromatographic Purification of 6,9,10-Trihydroxy-7-megastigmen-3-one

Introduction

6,9,10-Trihydroxy-7-megastigmen-3-one is a sesquiterpenoid natural product.[1][2] These compounds, along with their glycosidic forms, are found in various plant species and are of interest to researchers for their potential biological activities.[3][4][5] The isolation and purification of these compounds from complex plant extracts are crucial for their structural elucidation and subsequent pharmacological evaluation. This application note outlines a general multi-step chromatographic protocol for the purification of this compound from a crude plant extract. The methodology employs a combination of column chromatography and preparative High-Performance Liquid Chromatography (HPLC) for efficient isolation.

Chemical Properties of this compound

A summary of the key chemical properties of the target compound is presented in Table 1. This information is vital for developing an appropriate purification strategy, particularly in selecting suitable solvents and chromatographic media.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₂O₄ | [1][2][6] |

| Molecular Weight | 242.31 g/mol | [1][6][7] |

| CAS Number | 476682-97-0 | [7] |

| Appearance | Oil | [6] |

| Hydrogen Bond Donors | 3 | [6] |

| Hydrogen Bond Acceptors | 4 | [6] |

| Topological Polar Surface Area | 77.8 Ų | [6] |

Experimental Protocols

1. Preparation of Crude Extract

Prior to chromatographic purification, a crude extract from the plant material must be prepared. A general procedure is as follows:

-

Drying and Grinding: Air-dry the plant material (e.g., leaves, roots) in the shade and grind it into a coarse powder.

-

Extraction: Macerate the powdered plant material with methanol (MeOH) at room temperature. This process should be repeated multiple times to ensure exhaustive extraction.

-

Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude residue.

-

Solvent Partitioning: Suspend the crude residue in a mixture of water and methanol (e.g., 9:1 v/v) and perform liquid-liquid partitioning with solvents of increasing polarity, such as chloroform (CHCl₃) and ethyl acetate (EtOAc). This step helps to fractionate the extract based on polarity and remove interfering substances. The fraction containing the target compound (typically the more polar fractions for this polyhydroxylated compound) is then taken forward for chromatographic purification.

2. Initial Fractionation by Open Column Chromatography

An initial fractionation of the selected sub-extract is performed using open column chromatography over silica gel.

-

Stationary Phase: Silica gel 60 (70-230 mesh).

-

Mobile Phase: A gradient of increasing polarity, starting with a non-polar solvent and gradually introducing a polar solvent. A common system is a gradient of chloroform (CHCl₃) to methanol (MeOH).

-

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% CHCl₃) and pack it into a glass column.

-

Adsorb the dried extract onto a small amount of silica gel and load it onto the top of the packed column.

-

Elute the column with a stepwise gradient of increasing methanol in chloroform (e.g., 0%, 2%, 5%, 10%, 20%, 50%, 100% MeOH).

-

Collect fractions of a fixed volume (e.g., 50 mL).

-

Monitor the fractions by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., ceric sulfate spray followed by heating).

-

Pool the fractions containing the compound of interest based on their TLC profiles.

-

3. Intermediate Purification by Size-Exclusion Chromatography

Fractions enriched with the target compound may be further purified using size-exclusion chromatography to separate compounds based on their molecular size.

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Methanol (100%).

-

Procedure:

-

Swell the Sephadex LH-20 in methanol and pack it into a column.

-

Dissolve the pooled fractions from the previous step in a minimal amount of methanol and load onto the column.

-

Elute with 100% methanol at a constant flow rate.

-

Collect fractions and monitor by TLC.

-

Pool the fractions containing the target compound.

-

4. Final Purification by Preparative HPLC

The final purification step to obtain high-purity this compound is performed using preparative HPLC.[8][9][10] Reversed-phase chromatography is often suitable for moderately polar compounds.[8][9]

-

Instrumentation: A preparative HPLC system equipped with a pump, injector, column, and a suitable detector (e.g., Diode Array Detector - DAD).

-

Stationary Phase: C18 silica gel (e.g., 10 µm particle size).

-

Mobile Phase: A gradient of methanol (MeOH) and water (H₂O).

-

Procedure:

-

Dissolve the semi-purified sample in the initial mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Inject the sample onto the preparative C18 column.

-

Elute with a linear gradient of methanol in water (e.g., 20% to 80% MeOH over 40 minutes).

-

Monitor the elution profile at a suitable wavelength (e.g., 210 nm or 254 nm).

-

Collect the peak corresponding to the retention time of this compound.

-

Analyze the purity of the collected fraction by analytical HPLC.

-

Remove the solvent under reduced pressure to obtain the purified compound.

-

Summary of Chromatographic Conditions

The following table summarizes the proposed chromatographic conditions for the purification of this compound.

| Chromatographic Step | Stationary Phase | Mobile Phase (Gradient) | Detection |

| Open Column Chromatography | Silica gel 60 | Chloroform-Methanol (Stepwise gradient) | TLC with Ceric Sulfate |

| Size-Exclusion Chromatography | Sephadex LH-20 | 100% Methanol (Isocratic) | TLC |

| Preparative HPLC | C18 Silica Gel | Water-Methanol (Linear gradient) | DAD (e.g., 210 nm) |

Visualized Experimental Workflow

The overall workflow for the chromatographic purification of this compound is depicted in the following diagram.

Caption: A flowchart illustrating the multi-step chromatographic purification process.

Concluding Remarks

The described protocol provides a comprehensive and systematic approach for the isolation and purification of this compound from a natural source. The combination of different chromatographic techniques, exploiting differences in polarity, size, and hydrophobicity, allows for the efficient separation of the target compound from a complex mixture. It is important to note that the specific conditions, such as solvent gradients and column choice, may require optimization depending on the specific plant matrix and the concentration of the target compound. The purity of the final product should be confirmed by analytical techniques such as HPLC, LC-MS, and NMR spectroscopy.

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. Megastigmane glycosides from Urena lobata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]

- 9. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Proposed Total Synthesis of 6,9,10-Trihydroxy-7-megastigmen-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract:

To date, a total synthesis for the natural product 6,9,10-Trihydroxy-7-megastigmen-3-one has not been reported in the scientific literature. This sesquiterpenoid, belonging to the megastigmane class, presents an interesting synthetic challenge due to its stereochemically rich cyclohexanone core and its functionalized side chain. Megastigmane glycosides have been noted for a variety of biological activities, including anti-inflammatory and neuroprotective effects. The development of a robust synthetic route would enable access to this and related molecules for further biological evaluation and drug discovery efforts. This document outlines a detailed, albeit hypothetical, total synthesis of this compound, providing plausible experimental protocols and projected quantitative data.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis of the target molecule, (4S,5R)-4-[(1E)-3,4-dihydroxy-1-buten-1-yl]-4-hydroxy-3,3,5-trimethylcyclohexanone, suggests that it can be constructed from simpler, readily available precursors. The key disconnections would be the formation of the carbon-carbon bond of the butenyl side chain and the stereoselective construction of the substituted cyclohexanone ring. A potential starting material could be a derivative of isophorone, a common building block in terpenoid synthesis.

Proposed Synthetic Workflow Diagram

Application Notes & Protocols for the Quantification of 6,9,10-Trihydroxy-7-megastigmen-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,9,10-Trihydroxy-7-megastigmen-3-one is a naturally occurring megastigmane, a class of C13-norisoprenoids derived from the degradation of carotenoids. These compounds are of interest in various fields, including flavor and fragrance chemistry, as well as pharmacology, due to their potential biological activities. Accurate and precise quantification of this compound in different matrices, such as plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its physiological roles.

This document provides detailed application notes and protocols for the quantification of this compound using modern analytical techniques. While specific validated methods for this particular compound are not widely published, the following protocols are based on established and validated methods for structurally related megastigmane glycosides and norisoprenoids. These methods can be adapted and validated for the specific quantification of this compound. The primary recommended techniques are High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) for enhanced sensitivity and selectivity.

Data Presentation: A Comparative Overview of Analytical Methods

The following table summarizes typical quantitative data for analytical methods used for the analysis of related megastigmanes and norisoprenoids. These values should be considered as representative targets during the validation of a method for this compound.

| Analytical Method | Analyte Class | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD%) | Reference |

| HPLC-DAD | Phenolic Compounds | >0.999 | 0.1 - 1.0 µg/mL | 0.3 - 3.0 µg/mL | 95 - 105% | < 5% | [1] |

| UHPLC-MS/MS | Herbal Medicine Markers | 0.9960 - 0.9999 | 0.02 - 8.33 ng/mL | 0.05 - 25.00 ng/mL | 88.64 - 107.43% | < 3.18% | [2] |

| GC-MS | Norisoprenoids (Wine) | >0.99 | 0.01 - 0.5 µg/L | 0.03 - 1.5 µg/L | 90 - 110% | < 10% | [3][4] |

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This protocol describes a general method for the quantification of this compound in plant extracts. It is a robust and widely accessible technique suitable for routine analysis.

1. Sample Preparation (from Plant Material)

-

Extraction:

-

Accurately weigh 1.0 g of dried and powdered plant material.

-

Add 20 mL of 80% methanol in water.

-

Sonication for 30 minutes in an ultrasonic bath.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue two more times.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Re-dissolve the dried extract in 10 mL of the initial mobile phase.

-

-

Solid-Phase Extraction (SPE) for Clean-up (Optional, for complex matrices):

-

Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the re-dissolved extract onto the cartridge.

-

Wash the cartridge with 10 mL of deionized water to remove polar impurities.

-

Elute the target analyte with 10 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute in a known volume (e.g., 1 mL) of the initial mobile phase.

-

Filter the final solution through a 0.45 µm syringe filter before HPLC analysis.

-

2. HPLC-DAD Instrumentation and Conditions

-

Instrument: HPLC system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Formic acid in Water

-

Solvent B: Acetonitrile

-

-

Gradient Elution:

-

0-5 min: 10% B

-

5-25 min: 10% to 60% B

-

25-30 min: 60% to 90% B

-

30-35 min: 90% B (hold)

-

35-40 min: 90% to 10% B

-

40-45 min: 10% B (equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection: Diode-array detector monitoring at a wavelength determined by the UV spectrum of a this compound standard (typically in the range of 210-280 nm).

3. Calibration and Quantification

-

Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Inject each standard into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard.

-

Inject the prepared sample and determine the peak area of the analyte.

-

Calculate the concentration of this compound in the sample using the calibration curve.

Protocol 2: Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the analysis of trace amounts of the analyte in complex matrices.

1. Sample Preparation

Sample preparation can follow the same procedure as for HPLC-DAD. However, due to the higher sensitivity of MS detection, a smaller starting amount of material may be used, and further dilution of the final extract may be necessary.

2. UHPLC-MS/MS Instrumentation and Conditions

-

Instrument: UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Formic acid in Water

-

Solvent B: Acetonitrile with 0.1% Formic acid

-

-

Gradient Elution:

-

0-1 min: 5% B

-

1-8 min: 5% to 95% B

-

8-10 min: 95% B (hold)

-

10-10.1 min: 95% to 5% B

-

10.1-12 min: 5% B (equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 2 µL

3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for the analyte).

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

The precursor ion ([M+H]⁺ or [M-H]⁻) for this compound (C₁₃H₂₂O₄, MW: 242.31) would be m/z 243.15 (positive mode) or 241.15 (negative mode).

-

Product ions need to be determined by infusing a standard solution of the analyte and performing a product ion scan. At least two characteristic product ions should be selected for quantification and confirmation.

-

-

Source Parameters:

-

Capillary Voltage: To be optimized (e.g., 3.0 kV).

-

Source Temperature: To be optimized (e.g., 150 °C).

-

Desolvation Temperature: To be optimized (e.g., 400 °C).

-

Gas Flows (Nebulizer, Drying Gas): To be optimized for the specific instrument.

-

4. Calibration and Quantification

The procedure is similar to that for HPLC-DAD, but with much lower concentrations for the calibration standards (e.g., in the ng/mL range). An internal standard (a structurally similar compound not present in the sample) is highly recommended to correct for matrix effects and variations in instrument response.

Mandatory Visualizations

Caption: Workflow for Sample Preparation and HPLC-DAD Analysis.

Caption: Logical Flow of UHPLC-MS/MS MRM Detection.

References

Application Notes and Protocols for the HPLC Analysis of 6,9,10-Trihydroxy-7-megastigmen-3-one as a Chemical Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,9,10-Trihydroxy-7-megastigmen-3-one is a naturally occurring sesquiterpenoid found in various plant species. As a member of the megastigmane class of compounds, it is of interest to researchers for its potential biological activities. Accurate and reliable quantification of this analyte in plant extracts and other matrices is crucial for quality control, bioactivity screening, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such natural products.

This document provides detailed application notes and protocols for the use of this compound as a chemical standard for HPLC analysis. The information is intended to guide researchers in developing and validating their own analytical methods.

Chemical Properties

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₃H₂₂O₄[1] |

| Molecular Weight | 242.31 g/mol [1] |

| CAS Number | 476682-97-0[1] |

| Appearance | Typically an oil or solid[1] |

| Purity | ≥98% (for use as a chemical standard) |

Experimental Protocols

Preparation of Standard Solutions

a. Stock Standard Solution (1 mg/mL):

-

Accurately weigh approximately 10 mg of pure this compound standard.

-

Quantitatively transfer the standard to a 10 mL volumetric flask.

-

Dissolve the standard in HPLC-grade methanol and make up to the mark.

-

Sonicate for 10 minutes to ensure complete dissolution.

-

This stock solution should be stored at -20°C in a tightly sealed, light-protected container.

b. Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

-

These solutions are used to construct the calibration curve for quantification.

Sample Preparation (from Plant Material)

-

Extraction:

-

Accurately weigh 1.0 g of dried and powdered plant material.

-

Add 20 mL of methanol (or another suitable solvent) and extract using ultrasonication for 30 minutes.

-

Repeat the extraction process twice more to ensure complete extraction.

-

-

Purification (if necessary):

-

The combined methanolic extracts can be subjected to solid-phase extraction (SPE) using a C18 cartridge to remove interfering non-polar compounds.

-

Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids and chlorophylls.

-

Elute the desired megastigmane derivatives with a more polar solvent (e.g., methanol or acetonitrile).

-

-

Final Preparation:

-

Evaporate the solvent from the extract under reduced pressure.

-

Reconstitute the residue in a known volume of the initial mobile phase.

-

Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

-

HPLC Method

The following HPLC conditions are a starting point and may require optimization for specific applications and instrumentation. These conditions are based on methods used for similar megastigmane derivatives.[2][3]

| Parameter | Recommended Conditions |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30.1-35 min: 10% B (equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | Diode Array Detector (DAD) or UV-Vis Detector at 210 nm |

| Injection Volume | 10 µL |

Method Validation Parameters

The following table presents typical validation parameters for an HPLC method for the quantification of a natural product standard. These values should be experimentally determined for this compound.

| Parameter | Typical Specification |

| Linearity (R²) | > 0.999[4] |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL[4] |

| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL[4] |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 2% (Intra-day), < 5% (Inter-day) |

| Specificity | No interfering peaks at the retention time of the analyte |

Visualizations

Experimental Workflow

Caption: HPLC analysis workflow for this compound.

Potential Signaling Pathway Involvement

Megastigmane derivatives have been reported to exhibit anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines. This activity is often mediated through the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway.

Caption: Inhibition of the NF-κB signaling pathway by megastigmane derivatives.

Conclusion

The protocols and data presented provide a comprehensive guide for the use of this compound as a chemical standard in HPLC analysis. The provided HPLC method serves as a robust starting point for method development and validation. The visualization of the experimental workflow and a relevant signaling pathway offers a clear understanding of the practical application and potential biological context of this compound. Researchers are encouraged to perform in-house validation to ensure the method's suitability for their specific applications.

References

In Vitro Applications of 6,9,10-Trihydroxy-7-megastigmen-3-one: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for in vitro assays utilizing 6,9,10-Trihydroxy-7-megastigmen-3-one, a naturally occurring sesquiterpenoid also known as Roseoside. This compound has demonstrated a range of biological activities, including antiviral, anti-inflammatory, and antioxidant effects, making it a person of interest for further investigation and drug development.

Application Notes

This compound has been the subject of various in vitro studies to elucidate its therapeutic potential. Key applications include:

-

Antiviral Research: Primarily investigated for its inhibitory effects against the Hepatitis C Virus (HCV). In vitro assays have shown that this compound can reduce HCV RNA levels and inhibit the activity of the viral NS5A/B replicase, a key enzyme complex for viral replication.[1][2]

-

Anti-inflammatory Studies: The compound has been shown to possess anti-inflammatory properties. In vitro models, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, can be utilized to assess its ability to reduce the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.

-

Antioxidant Activity Assessment: this compound exhibits antioxidant properties by inhibiting lipid peroxidation.[3] In vitro assays are crucial to quantify its radical scavenging activity and its potential to mitigate oxidative stress.

-

Cardiovascular Research: Studies have explored its effects on cardiovascular cell models, such as angiotensin II-stimulated H9C2 cells. These assays can determine the compound's potential to counteract hypertension-related molecular and oxidative stress markers.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro assays investigating the biological activities of this compound (Roseoside).

Table 1: Antiviral Activity against Hepatitis C Virus (HCV)

| Assay | Cell Line | Parameter | Value | Reference |

| HCV RNA Replication | Huh7.5 | EC50 | 38.92 µM | [1] |

| HCV RNA Replication | Huh7.5 | % Inhibition at 40 µM | ~52% | [1] |

| NS5A/B Replicase Activity | In vitro | % Inhibition at 20 µM | ~50% | [1] |

| NS5A/B Replicase Activity | In vitro | % Inhibition at 40 µM | ~55% | [1] |

Table 2: Effects on Angiotensin II-Stimulated H9C2 Cells

| Parameter Measured | Treatment Concentration | Result | Reference |

| Hypertension-related molecules (mRNA and protein) | 70 µg/mL | ~48% reduction | [3] |

| NADPH oxidase activity | 20, 30, 50 µg/mL | Dose-dependent reduction | [3] |

| H2O2 and O2- generation | 20, 30, 50 µg/mL | Dose-dependent reduction | [3] |

| Catalase and SOD activity | 20, 30, 50 µg/mL | Dose-dependent increase | [3] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Anti-Hepatitis C Virus (HCV) RNA Replication Assay

Objective: To determine the 50% effective concentration (EC50) of this compound in inhibiting HCV RNA replication in a cell-based assay.

Materials:

-

Huh7.5 cells

-

HCVcc (cell culture-derived infectious HCV)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound (Roseoside)

-

DMSO (vehicle control)

-

RNA extraction kit

-

RT-qPCR reagents and instrument

Procedure:

-

Cell Seeding: Seed Huh7.5 cells in 24-well plates at an appropriate density and incubate overnight.

-

Infection: Infect the cells with HCVcc at a multiplicity of infection (MOI) of 0.1.

-

Treatment: Immediately after infection, treat the cells with serial dilutions of this compound (e.g., 5, 10, 20, 30, 40 µM). Include a DMSO-treated control.

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

RNA Extraction: After incubation, wash the cells and extract total RNA using a suitable RNA extraction kit.

-

RT-qPCR: Perform reverse transcription quantitative PCR (RT-qPCR) to quantify the levels of HCV RNA (targeting a specific viral gene like NS5B) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative HCV RNA levels for each treatment condition compared to the DMSO control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vitro HCV NS5A/B Replicase Assay

Objective: To assess the direct inhibitory effect of this compound on the enzymatic activity of the HCV NS5A/B replicase complex.

Materials:

-

Purified recombinant HCV NS5A and NS5B proteins

-

RNA template (e.g., a subgenomic HCV replicon)

-

Ribonucleotide triphosphates (rNTPs), including a labeled rNTP (e.g., [α-³²P]UTP or a fluorescent analog)

-

Reaction buffer (containing MgCl2, DTT, and other necessary components)

-

This compound (Roseoside)

-

DMSO (vehicle control)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, rNTPs (including the labeled one), and the RNA template.

-

Inhibitor Addition: Add different concentrations of this compound or DMSO to the reaction tubes.

-

Enzyme Addition: Initiate the reaction by adding the purified NS5A and NS5B proteins to the mixture.

-

Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time (e.g., 1-2 hours).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection: Precipitate the newly synthesized RNA and measure the incorporated labeled rNTPs using a scintillation counter or a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of inhibition of replicase activity for each compound concentration compared to the DMSO control.

Lipid Peroxidation Inhibition Assay (TBARS Assay)

Objective: To evaluate the ability of this compound to inhibit lipid peroxidation in vitro.

Materials:

-

Egg yolk homogenate (as a source of lipids)

-

Ferrous sulfate (FeSO4) to induce lipid peroxidation

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA) reagent

-

This compound (Roseoside)

-

Positive control (e.g., Vitamin E)

-

Spectrophotometer

Procedure:

-

Reaction Mixture: In test tubes, mix the egg yolk homogenate with different concentrations of this compound or the positive control.

-

Induction of Peroxidation: Add FeSO4 solution to all tubes except the blank to initiate lipid peroxidation.

-

Incubation: Incubate the mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding TCA.

-

Color Development: Add TBA reagent to all tubes and heat in a boiling water bath for 15 minutes. This will lead to the formation of a pink-colored chromogen with malondialdehyde (MDA), a product of lipid peroxidation.

-

Measurement: Cool the tubes and centrifuge. Measure the absorbance of the supernatant at 532 nm.

-

Data Analysis: Calculate the percentage of inhibition of lipid peroxidation for each concentration of the compound.

Anti-inflammatory Assay in RAW264.7 Macrophages

Objective: To assess the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 cells.

Materials:

-

RAW264.7 macrophage cell line

-

DMEM with high glucose

-

FBS, Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)